N-(naphthalen-1-ylsulfonyl)-beta-alanine

Description

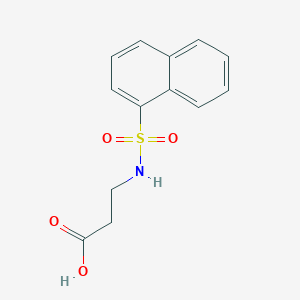

N-(Naphthalen-1-ylsulfonyl)-beta-alanine is a sulfonamide derivative of beta-alanine, characterized by a naphthalene ring linked via a sulfonyl group to the nitrogen of beta-alanine. Sulfonamide groups are commonly associated with enzyme inhibition or antimicrobial activity, suggesting possible therapeutic or research applications for this compound .

Properties

Molecular Formula |

C13H13NO4S |

|---|---|

Molecular Weight |

279.31g/mol |

IUPAC Name |

3-(naphthalen-1-ylsulfonylamino)propanoic acid |

InChI |

InChI=1S/C13H13NO4S/c15-13(16)8-9-14-19(17,18)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9H2,(H,15,16) |

InChI Key |

HNQAZSFECWJLKB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Beta-Alanine

- Structure: Beta-alanine is a non-proteinogenic amino acid with an amine group on the β-carbon.

- Key Differences : Unlike N-(naphthalen-1-ylsulfonyl)-beta-alanine, beta-alanine lacks the sulfonamide and naphthalene moieties, making it more hydrophilic.

- Biological Role: Beta-alanine is the rate-limiting precursor for carnosine synthesis, a dipeptide that buffers muscle pH during exercise and supports cognitive function under stress .

- Metabolism: Beta-alanine is metabolized via transaminases (GABA-T, AGXT2), which limit its bioavailability for carnosine synthesis. Concurrent inhibition of these enzymes enhances carnosine loading efficiency .

Table 1: Structural and Functional Comparison

| Compound | Molecular Features | Solubility | Key Biological Role |

|---|---|---|---|

| This compound | Sulfonamide, naphthalene group | Lipophilic | Potential enzyme inhibition |

| Beta-alanine | Simple β-amino acid | Hydrophilic | Carnosine precursor |

| BMAA | β-N-methylamino-L-alanine | Hydrophilic | Neurotoxin (NMDA agonist) |

| BOAA | β-N-oxalylamino-L-alanine | Hydrophilic | Neurotoxin (non-NMDA agonist) |

Functional Analogues

Carnosine

- Relation to Beta-Alanine: Carnosine (β-alanyl-L-histidine) is synthesized from beta-alanine and histidine.

- Chronic beta-alanine supplementation depletes muscle histidine reserves, which could be exacerbated by structural modifications in the sulfonamide derivative .

Neurotoxic Analogues: BMAA and BOAA

- BMAA: β-N-methylamino-L-alanine acts as an NMDA receptor agonist, causing neuronal degeneration at 1 mM EC50. Its toxicity is bicarbonate-dependent .

- BOAA: β-N-oxalylamino-L-alanine targets non-NMDA receptors with higher potency (EC50 = 20 µM). Both toxins are implicated in motor neuron diseases .

- Contrast : Unlike BMAA/BOAA, this compound’s sulfonamide group may confer different receptor interactions, possibly reducing neurotoxicity but requiring further study.

Metabolic Pathways

Table 2: Metabolic and Pharmacokinetic Profiles

- Beta-Alanine: Plasma levels post-supplementation correlate with muscle carnosine loading, suggesting homeostatic regulation .

Ergogenic and Cognitive Effects

- Beta-Alanine : Enhances high-intensity intermittent performance (+7%) and cognitive focus during fatigue .

Toxicity Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.